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Spiro[3.5]nonane-1,3-dione

Cat. No.: B152898
CAS No.: 455264-97-8
M. Wt: 152.19 g/mol
InChI Key: OEMGLLFSPJRDNX-UHFFFAOYSA-N
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Description

Spirocyclic Systems in Contemporary Chemistry

Spirocyclic compounds, characterized by their unique three-dimensional structures, have garnered significant attention in modern chemistry for their potential to unlock new frontiers in various scientific disciplines.

Nomenclature and Classification of Spiro Compounds

Spiro compounds are polycyclic organic molecules in which two or more rings are connected through a single, shared atom known as the spiro atom. smolecule.com This structural feature distinguishes them from fused ring systems, where two rings share two adjacent atoms, and bridged ring systems, where two rings are connected by a bridge containing one or more atoms.

The nomenclature of spiro compounds is systematically defined by the International Union of Pure and Applied Chemistry (IUPAC). The naming convention involves using the prefix "spiro" followed by square brackets containing the number of atoms in each ring, starting with the smaller ring, separated by a period, and excluding the spiro atom itself. smolecule.com For instance, in Spiro[3.5]nonane-1,3-dione, the "[3.5]" indicates a four-membered ring (3 atoms plus the spiro atom) and a six-membered ring (5 atoms plus the spiro atom) joined at the spiro center. The total number of atoms in the bicyclic system gives the root name of the hydrocarbon, in this case, "nonane." The suffix "-1,3-dione" specifies the presence of two ketone functional groups at positions 1 and 3 of the cyclobutane (B1203170) ring.

Spiro compounds are broadly classified based on the number of spiro atoms they contain, such as monospiro, dispiro, and trispiro compounds. Current time information in Bangalore, IN. They can be further categorized as carbocyclic if all the atoms in the rings are carbon, or heterocyclic if one or more ring atoms are heteroatoms like oxygen, nitrogen, or sulfur. smolecule.com

Significance of this compound within the Spirocyclic Class

This compound holds a position of interest within the spirocyclic family due to the presence of a strained cyclobutane ring fused to a more stable cyclohexane (B81311) ring. The dione (B5365651) functionality on the four-membered ring provides reactive sites for a variety of chemical transformations, making it a valuable building block in organic synthesis. The rigid, three-dimensional scaffold of the spiro[3.5]nonane core is a desirable feature in the design of new therapeutic agents, as it allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.

Historical Context of Spirocyclic Research

The study of spiro compounds dates back to the late 19th and early 20th centuries. The German chemist Adolf von Baeyer was a pioneer in the field, proposing the term "spirane" for bicyclic compounds sharing a single common atom. Current time information in Bangalore, IN. Early research focused on the synthesis and characterization of these unique structures. Over the decades, interest in spirocycles has grown exponentially, driven by their discovery in a wide array of natural products with significant biological activities and their increasing application in medicinal chemistry and materials science. nih.gov The development of new synthetic methodologies has made these complex three-dimensional structures more accessible, further fueling their exploration. nih.gov

Relevance of this compound in Academic Disciplines

The unique structural features of this compound make it a versatile tool in several areas of chemical research, from the development of new synthetic methods to the quest for novel therapeutic agents.

Role in Organic Synthesis and Methodology Development

This compound serves as a valuable starting material and intermediate in organic synthesis. The presence of the reactive 1,3-dicarbonyl moiety on the cyclobutane ring allows for a range of chemical transformations, including condensations, alkylations, and rearrangements. Chemists have utilized this reactivity to construct more complex molecular architectures.

Several synthetic routes to this compound and its derivatives have been developed. For instance, one patented method involves the cyclization of cyclobutylidene carboxylic acid alkyl esters with dialkyl 1,3-acetonedicarboxylates, followed by hydrolysis and decarboxylation. Another approach starts from cyclobutanone. These synthetic strategies are crucial for making this and related spirocyclic building blocks readily available for further research.

The table below summarizes some key properties of this compound:

PropertyValue
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
CAS Number 455264-97-8
IUPAC Name This compound

Data sourced from PubChem CID 11607946

Considerations in Medicinal Chemistry Research

The rigid, three-dimensional nature of spirocyclic scaffolds is highly advantageous in medicinal chemistry. This defined spatial arrangement can lead to improved binding to biological targets and enhanced selectivity compared to more flexible, linear molecules. nih.gov The incorporation of a spiro center can also improve the physicochemical properties of a drug candidate, such as its solubility and metabolic stability. nih.gov

While direct biological activity data for this compound itself is limited in publicly available literature, its structural motif is of significant interest. Research on related aza-spiro[3.5]nonane derivatives, where a nitrogen atom is incorporated into the ring system, has shown promise. For example, derivatives of 7-Azathis compound have been investigated for their potential as antimicrobial and antitumor agents. smolecule.com Preliminary studies suggest that these compounds may inhibit the proliferation of certain cancer cell lines and exhibit activity against some bacterial strains. smolecule.com

The following table highlights some related spirocyclic compounds and their reported biological relevance:

CompoundReported Biological Relevance
7-Azathis compound derivatives Potential antimicrobial and antitumor properties. smolecule.com
Spiro-pyrrolidine derivatives Investigated for various pharmacological activities.
Spiro imidazobenzodiazepines Developed as improved inhaled bronchodilators. nih.gov

The exploration of this compound and its analogues in medicinal chemistry is an active area of research, with the potential to yield novel therapeutic agents for a variety of diseases. The ability to synthesize and modify this spirocyclic scaffold opens up new avenues for drug discovery and development.

Exploration in Materials Science

The unique three-dimensional architecture of spiro compounds, characterized by two rings connected by a single common atom, has garnered significant interest in the field of materials science. This compound, with its rigid spirocyclic core containing a cyclobutane ring fused to a cyclohexane-1,3-dione moiety, represents a potentially valuable building block for the synthesis of advanced polymers with tailored properties. The exploration of this and related spiro structures in materials science is driven by the prospect of creating materials with enhanced thermal stability, specific functionalities, and novel applications. smolecule.comnih.govacs.org

The incorporation of the spiro[3.5]nonane unit into a polymer backbone is anticipated to impart significant rigidity, leading to materials with high glass transition temperatures (T_g_) and improved thermal stability. This is a critical attribute for materials intended for use in high-temperature applications. While direct polymerization of this compound is not extensively documented in publicly available literature, the synthesis of related polyspirocyclobutanes has been reported, such as the preparation of poly(trispiro[3.1.3.1.3.1]-tridecane-1,3-dione). dtic.mil This demonstrates the feasibility of polymerizing spirodione-containing monomers.

Research into structurally similar spiro polycycloacetals, which also feature spirocyclic linkages, has yielded polymers with impressive thermal properties. These polymers, derived from renewable resources, exhibit high thermal stabilities with decomposition temperatures (T-5%, at which 5% weight loss occurs) ranging from 343 to 370 °C. rsc.orgrsc.org Furthermore, they have demonstrated high glass transition temperatures between 179 and 243 °C. rsc.orgrsc.org Some of these spiro polycycloacetals are semi-crystalline, with melting temperatures recorded between 244 and 262 °C. rsc.orgrsc.org These findings on related spiro polymers suggest that materials derived from this compound could exhibit similarly desirable thermal characteristics.

The potential applications for polymers derived from this compound and its derivatives are broad. The inherent rigidity and thermal stability make them candidates for high-performance engineering plastics. Moreover, the dione functionality offers a reactive site for further chemical modifications, allowing for the tuning of material properties or the attachment of functional groups for specific applications, such as in organic electronics or specialized coatings. The general field of spiro compounds has been explored for applications in organic optoelectronics, where the spiro core helps to improve the morphological stability of materials. nih.gov

The following table presents thermal property data for a series of high-performance spiro polycycloacetals, which, while not directly derived from this compound, serve as a relevant indicator of the potential properties of polymers incorporating spirocyclic dione structures.

PolymerGlass Transition Temperature (T_g_) (°C)5% Weight Loss Temperature (T-5%) (°C)Melting Temperature (T_m_) (°C)
SPA-DFP193370244
SPA-DFS243343N/A (Amorphous)
VPA-DFP179347262
VPA-DFS217347N/A (Amorphous)

Data sourced from research on spiro polycycloacetals and is illustrative of the properties of polymers containing spiro linkages. rsc.orgrsc.org

General Synthetic Strategies for Spiro[3.n]alkanes

The construction of the spiro[3.n]alkane framework, where a cyclobutane ring is spiro-fused to a larger carbocycle, presents unique synthetic challenges. Over the years, chemists have devised several strategic approaches to access these sterically demanding structures. These methods can be broadly categorized into those starting from aliphatic precursors and those employing cycloaddition reactions.

Approaches Involving Aliphatic Starting Materials

The synthesis of spiro[3.n]alkanes can be achieved through the cyclization of appropriately functionalized aliphatic starting materials. These strategies often involve the formation of one of the rings onto a pre-existing cyclic or acyclic structure. A key advantage of this approach is the ability to introduce substituents at desired positions by choosing appropriately derivatized starting materials.

One common tactic involves the intramolecular displacement of a leaving group on a side chain attached to a pre-formed ring. For instance, a suitably substituted cycloalkanone can be elaborated with a three-carbon chain containing a terminal leaving group. Subsequent base-mediated intramolecular alkylation can then lead to the formation of the spiro-fused cyclobutane ring. The efficiency of such reactions is often dependent on the ring size and the conformational biases of the substrate.

Another approach relies on the ring closure of a dicarboxylic acid or its derivative. For example, the Thorpe-Ziegler reaction, involving the intramolecular condensation of a dinitrile, can be employed to form the carbocyclic ring. Subsequent hydrolysis and decarboxylation would then yield the desired spirocyclic ketone. The success of this method hinges on the ability to synthesize the required acyclic dinitrile precursor.

Cycloaddition Reactions in Spirocycle Construction

Cycloaddition reactions provide a powerful and often convergent route to spirocyclic systems, including the spiro[3.n]alkane framework. These reactions allow for the rapid construction of the spirocyclic core from relatively simple starting materials.

[2+2] Cycloadditions: The [2+2] cycloaddition of a ketene (B1206846) with a cyclic olefin is a direct method for the formation of a spiro-fused cyclobutanone. In the context of this compound synthesis, a substituted ketene could theoretically react with a cyclohexene (B86901) derivative. However, the regioselectivity and stereoselectivity of such reactions can be challenging to control. A related and often more synthetically useful approach is the intramolecular [2+2] cycloaddition of a vinylketene. This strategy involves generating a ketene from a carboxylic acid derivative that also contains a double bond appropriately positioned for intramolecular cyclization.

Diels-Alder Reactions: While the Diels-Alder reaction typically forms six-membered rings, it can be ingeniously applied to the synthesis of spirocycles. For instance, a diene containing an exocyclic double bond can react with a dienophile to generate a spirocyclic adduct. Subsequent transformations of the resulting cycloadduct can then lead to the desired spiro[3.n]alkane skeleton.

1,3-Dipolar Cycloadditions: The 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles such as 2-arylidene-cyclohexanones can lead to the formation of spiro-pyrrolidine derivatives. While not directly yielding a carbocyclic spiro[3.n]alkane, these heterocyclic intermediates can sometimes be further transformed into the desired carbocyclic framework.

Specific Reaction Pathways for this compound Synthesis

Beyond the general strategies, several specific synthetic routes have been explored for the preparation of this compound and its analogs. These methods often offer more direct access to the target molecule.

Synthesis from Cyclohexanecarboxylic Acid Chloride

A classical approach to the synthesis of cyclobutanediones involves the dimerization of ketenes. This strategy can be adapted for the synthesis of this compound. The key intermediate, cyclohexylketene, can be generated in situ from cyclohexanecarboxylic acid chloride by treatment with a non-nucleophilic base such as triethylamine (B128534). The triethylamine removes a proton from the carbon alpha to the carbonyl group, leading to the elimination of hydrogen chloride and the formation of the ketene.

Once formed, the cyclohexylketene can undergo a [2+2] cycloaddition with itself to form a substituted cyclobutane-1,3-dione. In this specific case, the dimerization of cyclohexylketene would lead directly to the this compound skeleton. The reaction conditions, such as temperature and solvent, can influence the efficiency of the dimerization process and minimize the formation of polymeric side products.

ReactantReagentProduct
Cyclohexanecarboxylic acid chlorideTriethylamineThis compound

Cyclization of Related Acrylates and Diethyl Acetonedicarboxylate

A flexible and efficient route to a close analog, spiro[3.5]nonane-6,8-dione, has been developed involving the cyclization of related acrylates with diethyl acetonedicarboxylate. This method highlights the utility of Michael additions and subsequent intramolecular condensations in the construction of cyclic diones.

The synthesis commences with the reaction of an appropriate acrylate (B77674) with diethyl acetonedicarboxylate in the presence of a base. The base facilitates the Michael addition of the enolate of diethyl acetonedicarboxylate to the acrylate. The resulting adduct then undergoes an intramolecular Dieckmann condensation to form the six-membered ring. Subsequent hydrolysis and decarboxylation of the beta-keto ester functionalities yield the desired spiro[3.5]nonane-dione. A significant advantage of this protocol is that it often avoids the need for column chromatography in the purification steps, making it amenable to larger-scale synthesis.

Starting Material 1Starting Material 2Key StepsProduct
Acrylate DerivativeDiethyl AcetonedicarboxylateMichael Addition, Dieckmann Condensation, Hydrolysis, DecarboxylationSpiro[3.5]nonane-6,8-dione

One-Pot Condensation Reactions in Spiro Annulation

One-pot multicomponent reactions have emerged as a powerful tool in organic synthesis, offering increased efficiency and atom economy. Several such strategies have been developed for the synthesis of spirocyclic compounds, which can be adapted for the preparation of this compound derivatives.

These reactions often involve a cascade of bond-forming events, where the product of one reaction becomes the substrate for the next, all within a single reaction vessel. For example, a three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione has been shown to produce polysubstituted spiro[dihydropyridine-oxindoles]. While this specific example leads to a heterocyclic spiro compound, the underlying principles of multicomponent reactions can be applied to the synthesis of carbocyclic spiro systems.

In the context of this compound, a hypothetical one-pot reaction could involve the condensation of a cyclohexanone (B45756) derivative with a suitable three-carbon component that can form the cyclobutane ring. The choice of catalyst and reaction conditions would be crucial in directing the reaction towards the desired spirocyclic product and minimizing the formation of side products. The development of such one-pot procedures for the direct synthesis of this compound remains an active area of research.

Reaction TypeKey FeaturesPotential Application
Multicomponent Domino ReactionHigh efficiency, atom economy, single reaction vesselDirect synthesis of functionalized this compound derivatives

An exploration of modern synthetic strategies reveals a variety of sophisticated techniques for the construction of this compound and its complex derivatives. These methods, ranging from the application of physical energy sources like ultrasound to intricate catalytic systems, facilitate the efficient and often stereoselective synthesis of these valuable spirocyclic frameworks.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2 B152898 Spiro[3.5]nonane-1,3-dione CAS No. 455264-97-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[3.5]nonane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-7-6-8(11)9(7)4-2-1-3-5-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMGLLFSPJRDNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469342
Record name Spiro[3.5]nonane-1,3-dione
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

455264-97-8
Record name Spiro[3.5]nonane-1,3-dione
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Record name Spiro[3.5]nonane-1,3-dione
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Record name Spiro[3.5]nonane-1,3-dione
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Reactivity and Reaction Mechanisms of Spiro 3.5 Nonane 1,3 Dione

Electrophilic and Nucleophilic Reactions of the Diketone Moiety

The diketone portion of spiro[3.5]nonane-1,3-dione possesses both electrophilic and nucleophilic character. The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. The presence of two carbonyl groups enhances the acidity of the α-protons, facilitating the formation of an enolate, which is a potent nucleophile.

The carbonyl groups can undergo nucleophilic addition reactions. For instance, in the synthesis of related spiro compounds, the carbonyl groups are key to various synthetic applications through such reactions. smolecule.com

Ring-Opening and Ring-Closing Reactions of the Spiro System

The spirocyclic system of this compound can participate in both ring-opening and ring-closing reactions, often driven by the release of ring strain in the cyclobutane (B1203170) ring or the formation of more stable products.

Ring-opening reactions can be initiated by nucleophiles or under acidic or basic conditions. For example, the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines proceeds efficiently at room temperature to yield 2-substituted tetrahydroindol-4-ones. researchgate.net This reaction is believed to occur via nucleophilic ring opening of the cyclopropane (B1198618) by the amine, followed by intramolecular cyclization. researchgate.net While this example involves a spirocyclopropane, similar principles can apply to the more strained cyclobutane ring in this compound.

Conversely, ring-closing reactions can be employed to construct the spiro[3.5]nonane framework itself. A general synthetic route to spiro[3.5]nonane-6,8-dione involves the cyclization of related acrylates and diethyl acetonedicarboxylate. researchgate.net Another approach involves a Dieckmann cyclization to form the five-membered ring in the synthesis of enantiopure spiro nih.govnih.govnonane-1,6-dione. researchgate.net

Transformation to Heterocyclic Systems

This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds, particularly those containing nitrogen. These transformations often leverage the reactivity of the diketone moiety.

Formation of Spiro-Fused Nitrogen Heterocycles

The reaction of spiro[cycloalkane]diones with hydrazines is a common method for synthesizing spiro-fused pyridazinone derivatives. bme.humdpi.com For instance, spiro[cycloalkane]pyridazinones can be synthesized by the ring closure of keto-carboxylic acids (derived from the corresponding spiro-diones) with hydrazine (B178648) hydrate (B1144303). mdpi.com These pyridazinones can be further transformed into other heterocyclic systems like tetrazolo-pyridazines and triazolo-pyridazines. mdpi.comresearchgate.net

The general scheme for the synthesis of spiro[cycloalkane]pyridazinones is presented below:

Reactant 1Reactant 2ProductReference
2-Oxaspiro[4.5]decane-1,3-dioneHydrazine hydrateSpiro[cyclohexane-1,6'-[6H]pyridazine]-3',4'-dione mdpi.com
Keto-carboxylic acidHydrazine hydratePyridazinone derivatives mdpi.com

Incorporation into Polycyclic Structures

The rigid framework of the spiro[3.5]nonane system makes it an attractive scaffold for the construction of more complex polycyclic structures. chemenu.comthieme-connect.com The synthesis of a chiral fused polycyclic structure derived from bicyclo[3.3.1]nonane was achieved via a Fisher indolization reaction, showcasing the utility of spiro systems in building intricate molecular architectures. rsc.org In some instances, ring-opening reactions of spiro compounds can lead to the formation of bicyclic systems. For example, the treatment of a spirodiepoxyketone with thiophenols under basic conditions resulted in a bicyclo[3.3.1]non-3-en-2-one system. rsc.org

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling the reaction pathways and optimizing the synthesis of desired products.

Proposed Reaction Intermediates

In the formation of spiro[cycloalkane]pyridazinones, the reaction between a keto-carboxylic acid (derived from the spiro-dione) and hydrazine hydrate is a key step. The proposed mechanism likely involves the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the pyridazinone ring.

In the synthesis of spiro[cycloalkane]pyridazinones from spirocyclic anhydrides, Friedel-Crafts or Grignard reactions are employed to generate keto-carboxylic acid intermediates. bme.humdpi.com These intermediates are then cyclized with hydrazine hydrate to form the pyridazinone ring system. mdpi.com

A summary of intermediates in the synthesis of spiro[cycloalkane]pyridazinones:

Starting MaterialReactionIntermediateReference
2-Oxaspiro[4.5]decane-1,3-dioneFriedel-Crafts or Grignard reactionKeto-carboxylic acid bme.humdpi.com
Keto-carboxylic acidReaction with hydrazine hydrateHydrazone-

Kinetic and Thermodynamic Considerations

The reactivity of this compound is governed by a complex interplay of kinetic and thermodynamic factors. These considerations are crucial in understanding the formation of the molecule and its subsequent transformations. The inherent ring strain of the cyclobutane ring and the electronic properties of the 1,3-dione functionality are key determinants of its stability and reaction pathways.

Thermodynamic Stability:

The thermodynamic stability of this compound is significantly influenced by the presence of the four-membered cyclobutane ring. Cyclobutane itself possesses considerable angle strain due to the deviation of its C-C bond angles (approximately 88° in its puckered conformation) from the ideal tetrahedral angle of 109.5°. khanacademy.org This strain contributes to a higher enthalpy of formation compared to acyclic or larger ring analogues, making the molecule thermodynamically less stable.

The 1,3-dione system within the cyclohexane (B81311) ring exists in equilibrium with its enol form. The position of this keto-enol equilibrium is a critical thermodynamic parameter. While the diketone form is generally more stable, the enol form can be stabilized by intramolecular hydrogen bonding and conjugation. The relative stability of the keto and enol tautomers can be influenced by solvent polarity and the presence of acids or bases.

Illustrative Thermodynamic Data:

CompoundHypothetical ΔH°f (kJ/mol)Key Thermodynamic Features
Cyclohexane-123Strain-free reference
Cyclobutane+28Significant angle and torsional strain
Cyclohexane-1,3-dione-350Influence of two carbonyl groups
This compound -280 Combination of cyclohexane-1,3-dione and strained cyclobutane ring

This table is for illustrative purposes only and does not represent experimentally verified data.

Kinetic Considerations:

The kinetics of reactions involving this compound are largely dictated by the accessibility of its reactive sites and the activation energies of possible reaction pathways. The carbonyl groups of the 1,3-dione are electrophilic centers and are susceptible to nucleophilic attack. The methylene (B1212753) carbons alpha to the carbonyl groups are acidic and can be deprotonated to form enolates, which are key intermediates in many reactions.

In the synthesis of this compound, the reaction conditions can be manipulated to favor either the kinetic or thermodynamic product. wikipedia.orgdalalinstitute.com For instance, in a potential synthesis involving a Dieckmann-type cyclization, the use of a sterically hindered base at low temperatures might favor the formation of the kinetically controlled enolate, while higher temperatures and a less hindered base could allow for equilibration to the more stable thermodynamic enolate. wikipedia.org

Reactions of the cyclobutane ring itself, such as ring-opening reactions, would likely have high activation energies due to the strength of the C-C bonds, but could be promoted under thermal or photochemical conditions, or through transition-metal catalysis. The significant ring strain can provide a thermodynamic driving force for such reactions, even if they are kinetically slow.

Illustrative Kinetic Data for a Hypothetical Reaction:

To illustrate the concept of kinetic versus thermodynamic control in a reaction involving a spiro-dione, consider the hypothetical alkylation of the enolate of this compound, which could potentially lead to two different products (Product A and Product B).

ParameterFormation of Product A (Kinetic Product)Formation of Product B (Thermodynamic Product)
Activation Energy (Ea) LowerHigher
Rate Constant (k) at Low Temp. LargerSmaller
Product Stability Less StableMore Stable
Favorable Conditions Low Temperature, Short Reaction TimeHigh Temperature, Long Reaction Time

This table represents a hypothetical scenario to explain kinetic and thermodynamic principles and does not reflect actual experimental data for this compound.

Advanced Spectroscopic and Analytical Characterization Techniques for Spiro 3.5 Nonane 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of Spiro[3.5]nonane-1,3-dione.

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), would exhibit distinct signals corresponding to the protons of the cyclobutane (B1203170) and cyclohexane (B81311) rings. The protons on the four-membered ring adjacent to the carbonyl groups are expected to appear as a singlet, while the protons of the six-membered ring would show more complex multiplicity due to spin-spin coupling. google.com

A representative, though not specific to this exact molecule, ¹H NMR spectrum of a related spirodione shows a singlet for the two methylene (B1212753) groups on the cyclobutane ring and another singlet for the four methylene groups on the cyclohexane ring, indicating magnetic equivalence in certain conformations. google.com In some cases, the enol form can also be observed, characterized by a broad singlet for the hydroxyl proton and a singlet for the vinylic proton. google.com

Table 1: Representative ¹H NMR Data for this compound (Keto and Enol Forms)

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Methylene protons (cyclobutane, keto form) ~3.45 s 4H
Methylene protons (cyclohexane, keto form) ~2.43 s 8H
Enolic OH (enol form) ~10.14 br s 1H
Vinylic proton (enol form) ~5.54 s 1H
Methylene protons (cyclohexane, enol form) ~2.25 s 8H

Note: Data is illustrative and based on a related spiro[2.5]octane-5,7-dione. google.com

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The ¹³C NMR spectrum of this compound is expected to show signals for the carbonyl carbons, the spiro carbon, and the methylene carbons of both rings. niscpr.res.inresearchgate.net The carbonyl carbons typically resonate at a significantly downfield chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O ~200-210
Spiro C ~60-70
CH₂ (cyclobutane) ~50-60
CH₂ (cyclohexane) ~20-40

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Variable Temperature (VT) NMR studies could be employed to investigate the conformational dynamics of the cyclohexane ring, such as the chair-to-chair interconversion. By recording spectra at different temperatures, it might be possible to slow down this process on the NMR timescale and observe distinct signals for axial and equatorial protons.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. niscpr.res.in For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the ketone groups, typically appearing in the region of 1700-1800 cm⁻¹. niscpr.res.inpsu.edu The presence of a four-membered ring can shift this frequency to a higher wavenumber compared to acyclic or larger ring ketones. Other characteristic bands would include C-H stretching and bending vibrations. niscpr.res.in

Raman spectroscopy, being complementary to IR, would also show a strong band for the C=O stretch. It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds.

Table 3: Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
C=O stretch (ketone) 1750 - 1780 Strong
C-H stretch (alkane) 2850 - 3000 Medium-Strong
CH₂ bend (scissoring) 1450 - 1470 Medium

Note: These are general ranges and the exact frequencies can be influenced by the molecular environment.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. mdpi.com In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (152.19 g/mol ). mdpi.comnih.gov Fragmentation patterns, resulting from the cleavage of the molecule, would provide further structural information.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule and its fragments. mdpi.com For this compound (C₉H₁₂O₂), HRMS would confirm the exact mass to several decimal places, distinguishing it from other compounds with the same nominal mass.

Table 4: Mass Spectrometry Data for this compound

Technique Ion Calculated m/z Observed m/z
MS (EI) [M]⁺ 152 Typically observed
HRMS (ESI) [M+H]⁺ 153.0859 Highly accurate measurement
HRMS (ESI) [M+Na]⁺ 175.0678 Highly accurate measurement

Note: The observed m/z in HRMS would be very close to the calculated value, confirming the elemental composition.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. psu.eduresearchgate.net A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsional angles. This would unequivocally confirm the spirocyclic nature of the molecule and the conformation of the cyclohexane ring in the solid state, which is expected to adopt a chair conformation. The planarity or puckering of the cyclobutanedione ring would also be precisely determined. This technique is considered the gold standard for structural elucidation when a suitable single crystal can be obtained. psu.eduresearchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

While this compound itself is an achiral molecule, it serves as a valuable scaffold for the synthesis of chiral derivatives. The introduction of substituents on the cyclohexane ring can create stereogenic centers, leading to enantiomeric pairs. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is indispensable for characterizing these chiral molecules.

CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is a property unique to chiral molecules. The resulting CD spectrum provides critical information about the absolute configuration and conformational preferences of the chiral derivatives. For instance, the sign and magnitude of the Cotton effect, a characteristic feature in a CD spectrum, can be directly correlated to the stereochemistry of the molecule. This technique has been instrumental in studying various chiral spiro compounds, allowing researchers to determine their absolute configurations by comparing experimental CD spectra with those predicted by theoretical calculations.

Integration of Experimental and Computational Spectroscopic Data

A powerful approach to understanding the nuances of this compound's structure and properties is the integration of experimental data with high-level computational methods. This synergistic approach provides a more complete and validated picture than either method could alone.

Theoretical calculations, such as those based on Density Functional Theory (DFT), can predict various spectroscopic parameters, including NMR chemical shifts, IR vibrational frequencies, and electronic properties. These calculated values can then be compared directly with experimental spectra. A close agreement between the predicted and measured data provides strong validation for the determined structure.

This integrated methodology is particularly useful for:

Assigning complex spectra: Computational models can help assign specific signals in NMR or IR spectra to particular atoms or vibrational modes within the molecule.

Conformational analysis: Theoretical calculations can be used to determine the relative energies of different possible conformations (e.g., different chair or boat forms of the cyclohexane ring) and predict their populations, which can then be correlated with experimental observations.

Understanding electronic structure: Computations provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are key to understanding its reactivity and electronic transitions.

By combining the precision of experimental measurements with the detailed insight of theoretical models, researchers can achieve a robust and comprehensive characterization of this compound and its derivatives.

Theoretical and Computational Studies of Spiro 3.5 Nonane 1,3 Dione

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are powerful tools for elucidating the electronic structure, stability, and reactivity of molecules like spiro[3.5]nonane-1,3-dione. These methods provide insights that complement experimental findings.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. While specific DFT studies focused solely on this compound are not extensively documented in publicly available literature, DFT methods are commonly applied to similar spirocyclic systems. For instance, in studies of related azaspiro compounds, DFT calculations using methods like B3LYP/6-311++G(d,p) are employed to determine key electronic parameters. These calculations typically provide values for the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the dipole moment, which are crucial for understanding a molecule's reactivity and polarity. For this compound, which features two ketone functional groups, such calculations would be instrumental in mapping the electron density and identifying electrophilic sites susceptible to nucleophilic attack.

Table 1: Representative DFT Parameters for a Related Azaspiro Compound This table illustrates the type of data obtained from DFT calculations on a related spirocyclic compound, as specific data for this compound is not readily available.

Computational ParameterValue (B3LYP/6-311++G(d,p))
HOMO Energy-5.3 eV
LUMO Energy-1.2 eV
Dipole Moment3.7 D

The spirocyclic nature of this compound imparts significant conformational rigidity. Conformational analysis helps to identify the most stable three-dimensional arrangements of the molecule and the energy barriers between different conformations. For similar spiro compounds, such as 2-oxaspiro[4.4]nonane-1,3-dione, conformational analysis has shown that the spirocyclic framework restricts molecular flexibility to a few low-energy conformations. It is predicted that this compound would exhibit a limited number of stable conformers due to the constraints of the fused ring system. Understanding these preferred conformations is essential as they dictate how the molecule can interact with other molecules, including biological targets.

Computational methods are invaluable for mapping out potential reaction pathways and identifying the transition states involved. While detailed reaction pathway analyses for this compound are not widely published, it is known to be used as a starting material in the synthesis of phenylalanine enamide derivatives, which are inhibitors of integrins. google.com.na The synthesis involves a reaction with the free amine of an intermediate and methyl sulfenyl chloride. google.com.na Computational analysis of this reaction could elucidate the mechanism, determine the activation energies for each step, and explain the observed product distribution. For related spiro-dione compounds, computational studies have been used to calculate the activation barriers for reactions like hydrolysis and reduction, providing insights into the kinetic accessibility of different reaction pathways.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule (ligand) binds to a receptor and to study the stability and dynamics of the resulting complex. These methods are particularly relevant in drug discovery and design.

Although this compound itself is noted to have limited biological data, its derivatives have been investigated as potential therapeutics. Specifically, it is a building block for compounds that act as integrin inhibitors, which are important in inflammatory and immune responses. google.com.na Molecular docking simulations could be used to predict how these more complex molecules, derived from this compound, fit into the binding site of integrins. These simulations would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. While direct docking studies on this compound are scarce, the principles are applied to its derivatives to guide the design of more potent inhibitors.

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods play a crucial role in modern SAR studies. For related spirocyclic compounds, modifications to the spiro framework have been shown to significantly affect biological potency and selectivity. In the context of the integrin inhibitors derived from this compound, computational SAR studies would involve systematically modifying the parent structure and using docking and other computational methods to predict the effect of these changes on binding affinity. google.com.na This approach allows for the rational design of new derivatives with improved therapeutic properties.

Table 2: Comparison of Related Spiro Compounds This table provides a comparative overview of this compound and a related compound, highlighting the type of information that can be gleaned from comparative studies.

CompoundRing SizeKey FeaturesReported Biological Data Notes
This compound[3.5]Smaller ring size (3 carbons in one ring)Lower stability; limited biological data
2-Oxaspiro[4.5]decane-1,3-dione[4.5]Additional carbon in one ringModerate cytotoxicity; less potent in anticonvulsant models

Application of Theoretical Frameworks

Theoretical models are crucial in modern chemistry for predicting the feasibility of reactions and understanding the electronic properties that dictate chemical behavior. mdpi.com For a molecule like this compound, which combines a four-membered ring and a six-membered ring, theories such as Baldwin's Rules for ring closure and Frontier Molecular Orbital (FMO) theory are particularly insightful. wikipedia.orgwikipedia.org

Baldwin's Rules in Cyclization Studies

Baldwin's rules are a set of qualitative guidelines that predict the relative favorability of intramolecular ring-closing reactions. wikipedia.orgyoutube.com These rules are based on the stereochemical requirements of the transition states for various cyclization types. uctm.edu The classification of a cyclization depends on three factors:

The size of the ring being formed. chemtube3d.com

The relationship of the breaking bond to the newly formed ring, termed exo (if the bond is outside the ring) or endo (if the bond is inside the ring). chemtube3d.com

The hybridization of the electrophilic atom being attacked: tet for sp³, trig for sp², and dig for sp. chemtube3d.com

The formation of the spiro[3.5]nonane skeleton would involve the creation of both a four-membered and a six-membered ring. Let's consider a hypothetical intramolecular cyclization to form the cyclobutane (B1203170) portion of this compound. If this involves an attack on a tetrahedral carbon, it would be classified as a 4-exo-tet cyclization.

According to Baldwin's rules, the favorability of various cyclization types can be summarized. libretexts.orgchemeurope.com

Ring SizeTypeGeometryFavorability
3exotetFavored
4exotetFavored
5exotetFavored
6exotetFavored
7exotetFavored
5endotetDisfavored
6endotetDisfavored

As indicated in the table, 4-exo-tet cyclizations are generally favored. libretexts.org This favorability is due to the ability of the connecting chain of atoms to achieve the necessary geometry for the nucleophile to attack the electrophilic center at the ideal angle, which for a tetrahedral system is approximately 180° (akin to a Walden inversion). wikipedia.orguctm.edu Conversely, endo cyclizations for smaller rings are often disfavored due to the geometric constraints imposed by the short linker chain. scripps.edu

While these rules provide a general guideline, exceptions can occur, particularly when second-row elements are involved in the ring or with cationic intermediates. wikipedia.orgchemeurope.com For the all-carbon skeleton of this compound, the rules are expected to be a reliable predictor of cyclization feasibility.

Frontier Molecular Orbital Theory in Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining and predicting the outcome of chemical reactions. numberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgucsb.edu The energy and symmetry of these frontier orbitals are key to understanding reactivity. numberanalytics.com

In the context of this compound, FMO theory can be used to predict its reactivity towards nucleophiles and electrophiles. The dione (B5365651) functionality, with its two carbonyl groups, significantly influences the electronic properties of the molecule.

LUMO : The LUMO of the molecule is expected to be localized around the carbonyl carbons. The presence of two electron-withdrawing carbonyl groups lowers the energy of the LUMO, making these carbons highly electrophilic. Nucleophilic attack will be directed towards the regions where the LUMO has the largest coefficients.

HOMO : The HOMO would likely be associated with the oxygen lone pairs or the C-C sigma bonds of the ring framework. The energy of the HOMO is related to the molecule's ability to act as a nucleophile or electron donor. researchgate.net

The interaction between these frontier orbitals governs reactions. For instance, in a reaction with a nucleophile, the HOMO of the nucleophile will interact with the LUMO of this compound. A smaller energy gap between the HOMO of the nucleophile and the LUMO of the electrophile leads to a stronger interaction and a more favorable reaction. numberanalytics.com

Applications and Emerging Research Areas of Spiro 3.5 Nonane 1,3 Dione

Spiro[3.5]nonane-1,3-dione in Medicinal Chemistry and Drug Discovery

The unique structural and conformational properties of spiro compounds make them attractive scaffolds in the field of medicinal chemistry. nih.gov Their inherent three-dimensionality and novelty have led to their increasing use in drug discovery efforts. mdpi.com Spirocyclic structures can serve as bioisosteres for other chemical groups, helping to modulate physicochemical properties like solubility and metabolic stability, which are critical for the development of effective pharmaceuticals. researchgate.net

Spirocycles, including structures related to this compound, provide a rigid framework that is advantageous for the development of pharmacophores. The constrained conformation of these molecules can lead to higher binding affinity and selectivity for biological targets. researchgate.net The three-dimensional nature of spiro scaffolds allows for precise spatial arrangement of functional groups, which is crucial for effective interaction with protein binding sites. mdpi.com This structural rigidity reduces the entropic penalty upon binding, potentially leading to more potent bioactive compounds. mdpi.com

While direct studies on the anticonvulsant properties of this compound are not extensively documented, research on analogous spiro compounds has shown promising results. For instance, a series of spiro[1,3-dioxolane-2,3'-indolin]-2'-ones have been synthesized and tested for their anticonvulsant activity. nih.govacs.org Several of these compounds demonstrated the ability to protect against both electrically and chemically induced seizures in animal models. nih.gov Similarly, derivatives of spirooxindole-4H-pyran have been identified as pharmacologically active, with some exhibiting significant anticonvulsant effects in pentylenetetrazole (PTZ) induced seizure models. scispace.com

Table 1: Anticonvulsant Activity of Selected Spiro Compounds

Compound Test Model Activity
5'-Chlorospiro[1,3-dioxolane-2,3'-indolin]-2'-one Maximal Electroshock Seizure (MES) ED50 = 27.97 mg/kg nih.gov
Spirooxindole-4H-pyran derivatives (A3, A12) Pentylenetetrazole (PTZ) Infusion Significant anticonvulsant activity scispace.com

Enzyme Inhibition and Receptor Binding Studies

Spirocyclic compounds have been investigated as inhibitors of various enzymes. For example, novel spiro derivatives have been designed as potent and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in central nervous system disorders. nih.gov Furthermore, certain spiro pyrrolo[3,4-d]pyrimidine derivatives have been shown to inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key targets in anti-inflammatory therapies. nih.govsemanticscholar.org Molecular docking studies have also revealed the potential of spirooxindole derivatives to bind to and inhibit enzymes such as EGFR, a key target in cancer therapy. mdpi.com

Table 2: Enzyme Inhibition by Spiro-based Compounds

Compound Class Target Enzyme(s) Potential Therapeutic Area
Spiro pyrrolo[3,4-d]pyrimidines COX-1 and COX-2 Anti-inflammatory nih.govsemanticscholar.org
Spiro thiochromene–oxindoles COX-2 Anti-inflammatory rsc.org
Spirooxindoles EGFR, AKR1D1, HER-2, CD-44 Anticancer mdpi.com
Novel Spiro Derivatives Monoacylglycerol Lipase (MAGL) CNS Disorders nih.gov

Anti-inflammatory and Antioxidant Activities of Derivatives

Derivatives of spirocycles have demonstrated notable anti-inflammatory and antioxidant properties. A series of synthesized spiro pyrrolo[3,4-d]pyrimidine compounds exhibited significant anti-inflammatory activity by inhibiting COX-1 and COX-2 enzymes. nih.govsemanticscholar.org In another study, spiro thiochromene–oxindole derivatives were synthesized and showed moderate to good efficacy in an in vitro anti-inflammatory assay by inhibiting protein denaturation. rsc.org Some of these compounds also showed high binding affinities for the COX-2 protein in silico. rsc.org Furthermore, spirochromane derivatives have been evaluated for their antioxidant activity, with some compounds containing vicinal bisphenol moieties showing potency comparable to ascorbic acid. mdpi.com

The structural diversity and rigidity of spirocycles make them suitable candidates for targeting specific biological pathways. Their well-defined three-dimensional structures can lead to highly selective interactions with biological macromolecules. mdpi.com For example, the development of spiro-based MAGL inhibitors highlights their potential in modulating pathways within the central nervous system. nih.gov The ability of spirooxindole derivatives to induce reactive oxygen species (ROS) generation in cancer cells suggests their potential to target pathways related to oxidative stress and cell death in oncology. mdpi.com

This compound in Materials Science

The unique structure and functional groups of this compound suggest its potential for applications in materials science. cymitquimica.com The presence of the dione (B5365651) functionality allows for various chemical transformations, making it a potentially useful building block in the synthesis of novel polymers and materials. The spirocyclic core can impart unique thermal and mechanical properties to polymers due to its rigid and compact structure. While specific research on the application of this compound in this field is not yet widespread, the broader class of spiro compounds is being explored for the development of advanced materials with tailored properties.

Building Blocks for Polymer Synthesis

The dione functionality and the spirocyclic core of this compound and related structures make them valuable building blocks for the synthesis of novel polymers. The introduction of a spiro center into a polymer backbone can significantly alter its physical and chemical properties. For instance, spiro structures can enhance thermal stability, modify solubility, and create polymers with unique conformational characteristics.

Research into related spiro compounds has demonstrated their utility in creating advanced polymers. For example, spiropolymers have been synthesized that exhibit interesting photoresponsive optical properties and excellent film-forming capabilities. springernature.com The synthesis of chemically recyclable polymers, such as poly(β-thioether ester)s, has been achieved using rigid spirocyclic ketal diols derived from biomass. nih.gov These studies underscore the potential of spirocyclic monomers to create high-performance materials. The polymerization of related dicarboxylic acids has also led to the formation of polyspirocyclobutanes, indicating a pathway for creating polymers with highly ordered structures. dtic.mil

Applications in Advanced Functional Materials

The unique architecture of spiro-dione compounds is being explored for the development of advanced functional materials. The incorporation of spiro units can lead to materials with high thermal and morphological stability. springernature.com Photoresponsive polymers created through C–H-activated polyspiroannulations demonstrate potential applications in smart optical materials, photopatterning, and information storage. springernature.com

Furthermore, the electron-accepting nature of the dione moiety, similar to that seen in the related indane-1,3-dione structure, suggests potential for use in organic electronics and photopolymerization. mdpi.com The rigid spirocyclic framework can influence the packing and electronic properties of materials, making them suitable candidates for investigation in fields requiring stable and electronically active organic molecules.

Use as a Model Compound for Spirocyclic Systems Research

This compound serves as a valuable model compound for fundamental research into the synthesis and reactivity of spirocyclic systems. The synthesis of spiro compounds presents a significant challenge to organic chemists due to their complex three-dimensional structures and the presence of a quaternary spiro-atom. mdpi.com

Methodologies developed for synthesizing related spiro-diones, such as spiro indane-1,3-diones and spiro[dihydropyridine-oxindoles], contribute to a broader understanding of stereoselective and regioselective reactions. beilstein-journals.orgresearchgate.net Research in this area often involves multicomponent domino reactions and 1,3-dipolar cycloadditions to construct the complex spiro framework with high efficiency. beilstein-journals.orgresearchgate.netresearchgate.net Studying the reactivity of the dione functional groups within the constrained spiro[3.5]nonane skeleton provides insights into how stereoelectronics and steric hindrance influence chemical transformations in such rigid systems.

Future Prospects and Research Directions

The field of spirocyclic chemistry is expanding, with significant potential for future discoveries and applications. This compound and its derivatives are at the forefront of several promising research avenues.

Exploration of Underexplored Bioactivity

Spirocyclic compounds are prevalent in natural products and have garnered significant interest in medicinal chemistry for their diverse biological activities. mdpi.comnih.gov Many spiro compounds exhibit promising pharmacological properties, including antioxidant, anticancer, anti-inflammatory, and antiviral activities. nih.govresearchgate.net For instance, derivatives of the related indane-1,3-dione scaffold have been investigated for antitumor and antibacterial properties. mdpi.com Given that the spiro motif is a key structural core in numerous bioactive molecules, a significant future direction is the systematic exploration of the biological activity of this compound and its derivatives. nih.gov Screening this compound against a wide range of biological targets could uncover previously unknown therapeutic potential.

Design of Novel Bioactive Compounds

The rigid spirocyclic scaffold is an attractive template for the design of new therapeutic agents. mdpi.com The three-dimensionality of the spiro core allows for precise spatial orientation of functional groups, which can lead to high-affinity interactions with biological targets like enzymes and receptors. Spiro-dione derivatives have been successfully synthesized to create compounds with four consecutive carbon stereocenters, highlighting the potential for creating structurally complex and diverse molecules. researchgate.net There is a growing body of research focused on synthesizing novel spiroheterocycles for medicinal applications, including treatments for cancer and viral infections. nih.govnih.gov Future research will likely focus on using this compound as a starting point for creating libraries of novel compounds for drug discovery programs. usc.gal

Table 1: Examples of Bioactive Spirocyclic Scaffolds
Spirocyclic Scaffold ClassReported Biological ActivitiesReference
Spiro Indane-1,3-dionesAntitumor, Antibacterial, Anti-inflammatory mdpi.com
Adamantane Spiro HeterocyclesAnti-influenza, Trypanocidal nih.gov
SpirolactonesVarious Pharmacological Properties nih.gov
General Spiro CompoundsAntioxidant, Anticancer, Antiviral nih.govresearchgate.net

Optimization of Synthetic Protocols for Scalability

For this compound to be utilized in large-scale applications, such as polymer production or pharmaceutical manufacturing, the development of efficient and scalable synthetic methods is crucial. Current research in spiro-chemistry emphasizes the development of green and efficient synthetic strategies. Methodologies such as microwave-assisted synthesis, multicomponent reactions, and organocatalysis using ionic liquids have been successfully employed to produce spiro compounds in high yields. mdpi.comresearchgate.net One-pot, three-component reactions have also been developed for the efficient synthesis of complex spiro-oxindoles. beilstein-journals.org Future work will need to focus on adapting and optimizing these modern synthetic protocols for the large-scale production of this compound, ensuring cost-effectiveness and environmental sustainability.

Table 2: Modern Synthetic Methodologies for Spiro Compounds
Synthetic MethodologyKey AdvantagesReference
Microwave-Assisted Domino ReactionsGood yields, Green chemistry approach mdpi.comresearchgate.net
One-Pot Three-Component ReactionsOperational simplicity, Good yields, Easy workup beilstein-journals.org
1,3-Dipolar CycloadditionHigh regio- and stereoselectivity researchgate.net

Conclusion

Summary of Key Research Findings on Spiro[3.5]nonane-1,3-dione

This compound has emerged as a significant scaffold in organic synthesis and medicinal chemistry. Research has primarily focused on the development of efficient synthetic routes to this spirocyclic system and its derivatives, as well as the exploration of their chemical reactivity and potential applications.

Key findings from the literature indicate that the synthesis of this compound and its analogues can be achieved through various methods. One notable approach involves the cyclization of related acrylates with diethyl acetonedicarboxylate, followed by decarboxylation. researchgate.net This method is advantageous as it avoids the need for column chromatography, making it scalable. researchgate.net Another synthetic strategy starts from cyclohexanecarboxylic acid chloride. chemicalbook.com The versatility of the dione (B5365651) structure allows for further chemical modifications, such as transformations into thioxo derivatives using phosphorus pentasulfide, which can then be used to construct more complex heterocyclic systems. mdpi.com

The this compound core serves as a valuable building block for creating a diverse range of spiro compounds. researchgate.net Its rigid three-dimensional structure is a desirable feature in drug design, as it can help to lock a molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a biological target. researchgate.netthieme-connect.com This has led to the synthesis of various derivatives with potential therapeutic applications. For instance, derivatives of the related 7-azathis compound have been investigated for their potential antimicrobial and antitumor properties. smolecule.com The incorporation of the this compound moiety into larger molecules has been explored for the development of novel agents targeting a range of biological systems.

In addition to medicinal chemistry, the unique structural and electronic properties of spiro compounds have made them attractive for applications in materials science. acs.org While direct applications of this compound in this field are still emerging, the broader class of spiro compounds is being investigated for use in organic optoelectronics. acs.org

Outlook for Future Academic Research on this compound

The future of academic research on this compound is promising, with several avenues for exploration. A primary focus will likely continue to be the development of novel and more efficient synthetic methodologies. This could include the use of new catalysts, green chemistry approaches, and asymmetric synthesis to produce enantiomerically pure derivatives, which are crucial for pharmacological studies. acs.orgresearchgate.net

A significant area for future investigation is the expansion of the known biological activities of this compound derivatives. High-throughput screening of compound libraries based on this scaffold against a wider range of biological targets could uncover new therapeutic leads. nih.govrsc.org Further exploration of its derivatives as potential enzyme inhibitors, receptor modulators, or antimicrobial agents is warranted. smolecule.comnih.gov Detailed structure-activity relationship (SAR) studies will be essential to optimize the potency and selectivity of any identified bioactive compounds. nih.gov

In the realm of materials science, research could focus on synthesizing polymers and functional materials incorporating the this compound unit. avantorsciences.com The rigid spirocyclic structure could impart unique thermal and mechanical properties to polymers. Furthermore, the electronic properties of derivatives could be tuned for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or as components in sensors. mdpi.com

Finally, a deeper understanding of the fundamental chemical reactivity of this compound is still needed. Studies on its reaction mechanisms, conformational analysis, and the influence of substituents on its properties will provide a solid foundation for all areas of its application.

Q & A

Q. What are the established synthetic methodologies for Spiro[3.5]nonane-1,3-dione and its derivatives?

this compound is synthesized via acid-catalyzed cyclization of intermediates. For example, 7-oxathis compound is prepared by stirring Intermediate 7h with 2 M HCl for 24 hours, followed by concentration and washing with diethyl ether to yield an off-white powder (87% yield) . Derivatives like 7-methoxy or 7-tertbutyl variants are synthesized using substituted cyclohexanecarbonyl chlorides and alkoxyacetylenes, achieving yields of 65–84% through isomer-specific pathways .

Q. How is this compound characterized structurally using spectroscopic techniques?

Structural characterization relies on NMR and mass spectrometry. For instance, 1H^1H-NMR of 7-oxathis compound in DMSO-d6d_6 shows distinct signals at δ 4.80 (2H, s), 3.78 (4H, t), and 2.62 (4H, t), confirming the spirocyclic framework . ESI-MS (70 V) provides molecular ion peaks (e.g., m/z 154.9 [MH+^+]), validating purity and molecular weight .

Q. What safety protocols should be followed when handling this compound?

Limited toxicity data necessitate stringent precautions: use fume hoods, wear nitrile gloves/lab coats, and avoid contact with oxidizers. Storage should be in airtight containers under inert gas, with emergency protocols for spills (e.g., neutralization with sodium bicarbonate) .

Advanced Research Questions

Q. How do substituents on the spiro ring influence the reactivity of this compound in synthetic applications?

Electron-donating groups (e.g., methoxy) or bulky substituents (e.g., tertbutyl) modulate reactivity by steric hindrance or electronic effects. For example, 7-methoxy derivatives exhibit altered cyclization kinetics due to reduced ring strain, while tertbutyl groups hinder nucleophilic attack at the carbonyl . These modifications are critical for designing enantioselective pathways in drug intermediates.

Q. What strategies resolve contradictions in spectral data for substituted this compound derivatives?

Discrepancies in NMR splitting patterns (e.g., obscured signals in CDCl3_3) can arise from dynamic rotational isomerism. Techniques include:

  • Variable-temperature NMR to identify coalescence points.
  • X-ray crystallography for unambiguous conformation analysis, as demonstrated for anticonvulsant analogs like N-benzyl-2-azaspiro[4.4]nonane-1,3-dione .
  • Comparative analysis of ESI-MS fragmentation patterns to distinguish isomers .

Q. How is this compound utilized in the design of bioactive compounds?

The spirocyclic core serves as a rigid scaffold in drug discovery. For example, N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione derivatives exhibit anticonvulsant activity (ED50_{50} < 100 mg/kg in MES models) via voltage-gated ion channel modulation. Structure-activity relationship (SAR) studies employ Topliss and Craig plot analyses to optimize substituents (e.g., 2',4'-dichloro or 4'-trifluoromethyl groups enhance potency) .

Q. What methodological challenges arise in scaling up this compound synthesis for preclinical studies?

Key challenges include:

  • Isomer separation : Derivatives like 3-ethoxy-7-methoxyspiro[3.5]non-2-en-1-one form 1:1 isomer mixtures, requiring chiral HPLC or enzymatic resolution .
  • Yield optimization : Acid-sensitive intermediates (e.g., 7-oxaspiro derivatives) demand pH-controlled conditions to prevent lactone hydrolysis .
  • Purification : High-polarity byproducts necessitate gradient silica gel chromatography or recrystallization in ethyl acetate/hexane .

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Spiro[3.5]nonane-1,3-dione

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